5-Chloro-1-ethylindolin-2-one
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Overview
Description
5-Chloro-1-ethylindolin-2-one is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of the ethyl and chloro substituents on the indole ring can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethylindolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and ethylating agents.
Ethylation: The 5-chloroindole undergoes ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The ethylated intermediate is then subjected to cyclization under acidic or basic conditions to form the indole-2-one structure.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-chloro-1H-indole-2(3H)-one: Similar structure with a methyl group instead of an ethyl group.
1-Ethyl-5-bromo-1H-indole-2(3H)-one: Similar structure with a bromo group instead of a chloro group.
Uniqueness
5-Chloro-1-ethylindolin-2-one is unique due to the specific combination of the ethyl and chloro substituents, which can influence its chemical reactivity and biological activity. The presence of these substituents may enhance or modify its interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
5-chloro-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10ClNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3 |
InChI Key |
WWCWTUYWYOALRP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)Cl |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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